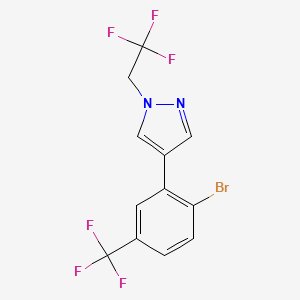
4-(3-Bromobenzyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of 3-bromobenzylamine with oxazolidine-2,5-dione under specific conditions. One common method includes the use of a metal-free domino annulation/Mannich reaction . This reaction involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions
4-(3-Bromobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
科学的研究の応用
4-(3-Bromobenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways . The exact molecular targets and pathways depend on the specific derivative and its application .
類似化合物との比較
Similar Compounds
- 4-(3-Chlorobenzyl)oxazolidine-2,5-dione
- 4-(3-Methylbenzyl)oxazolidine-2,5-dione
- 4-(3-Fluorobenzyl)oxazolidine-2,5-dione
Uniqueness
4-(3-Bromobenzyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity . This makes it distinct from its analogs with different substituents, such as chlorine, methyl, or fluorine .
特性
分子式 |
C10H8BrNO3 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |
InChIキー |
ARBGGKXPWWGPCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


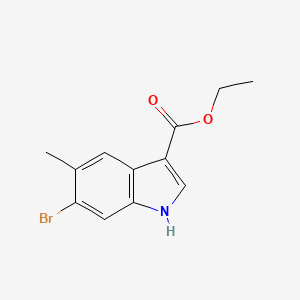
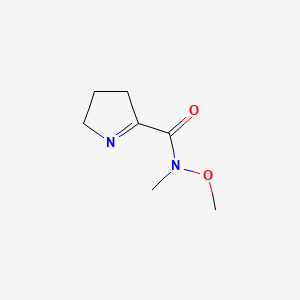
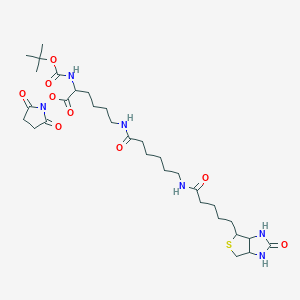
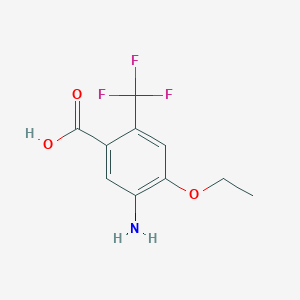
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
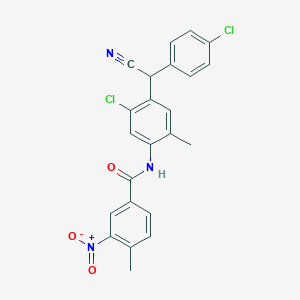
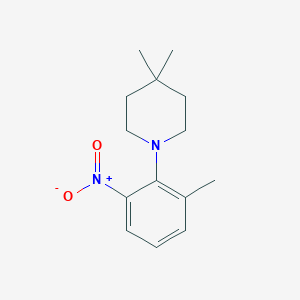
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
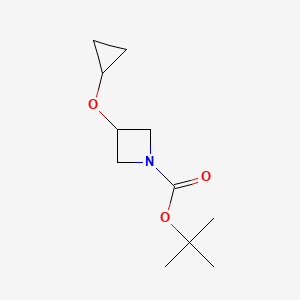
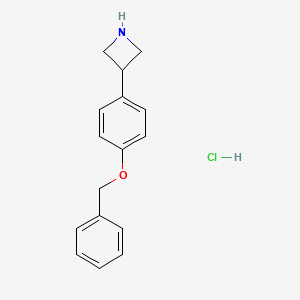
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


